REACTION_CXSMILES
|
[CH2:1](Br)[C:2]#C.[O:5]=[CH:6][C:7]1[CH:15]=[CH:14][C:12]([OH:13])=[C:9]([O:10][CH3:11])[CH:8]=1.[C:16](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:16][O:13][C:12]1[CH:14]=[CH:15][C:7]([CH:6]=[O:5])=[CH:8][C:9]=1[O:10][CH2:11][C:1]#[CH:2] |f:2.3.4|
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Name
|
|
Quantity
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2.9 mL
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Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
treated
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Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=C(C=O)C=C1)OCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |